N-methylquinoline-8-carboxamide
Description
Properties
IUPAC Name |
N-methylquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXDZOZWBDCBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanisms
In a typical procedure, quinoline-8-carboxamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the amide nitrogen, facilitating nucleophilic attack on the methylating agent. For example, using methyl iodide (1.2 equivalents) and K₂CO₃ (2 equivalents) in DMF at 80°C for 12 hours achieves N-methylation with yields of 70–85%. The reaction proceeds via an SN2 mechanism, with the base abstracting the amide proton to generate a resonance-stabilized amide ion, which subsequently reacts with the electrophilic methyl iodide.
Optimization and Challenges
Key challenges include over-alkylation (forming N,N-dimethyl derivatives) and solvent selection. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction homogeneity and reduce side reactions. For instance, TBAB (0.1 equivalents) in acetonitrile at 60°C enhances yield to 88% while minimizing dimethylation. Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures.
Coupling of Quinoline-8-Carboxylic Acid with Methylamine
This two-step method involves synthesizing quinoline-8-carboxylic acid followed by amide bond formation with methylamine.
Synthesis of Quinoline-8-Carboxylic Acid
Quinoline-8-carboxylic acid is synthesized via oxidation of 8-methylquinoline. A patent by CN111377863A describes a high-yield oxidation process using oxygen as the oxidant, N-hydroxyphthalimide (0.04–0.06 equivalents), and azobisisobutyronitrile (AIBN, 0.02–0.03 equivalents) in acetonitrile at 80–100°C under 4 MPa oxygen pressure. This method achieves 88–93% yield with 98% purity, avoiding hazardous reagents like chromium-based oxidants. The mechanism involves radical-initiated oxidation, where AIBN generates radicals that abstract hydrogen from the methyl group, enabling oxygen insertion.
Amide Formation Strategies
The carboxylic acid is converted to the amide via:
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Acid Chloride Intermediate : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with methylamine in tetrahydrofuran (THF) at 0–5°C. Yields reach 82–85% after recrystallization.
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Coupling Reagents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) with methylamine (1.5 equivalents) provides 87–90% yield. This method avoids acidic conditions, preserving acid-sensitive functional groups.
Oxidation of 8-Methylquinoline Followed by Amide Formation
A hybrid approach combines oxidation and amidation, leveraging industrial-scale oxidation protocols.
Catalytic Oxidation of 8-Methylquinoline
The CN111377863A patent details a recyclable catalytic system using N-hydroxyphthalimide and AIBN in acetonitrile. Key parameters include:
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Temperature: 80–100°C
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Pressure: 4 MPa oxygen
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Catalyst loading: 4–6 mol% N-hydroxyphthalimide
Recycling the mother liquor across 19 reaction cycles maintains yields above 88%, demonstrating industrial viability.
Amidation of the Carboxylic Acid
Post-oxidation, the acid is isolated via filtration and reacted with methylamine hydrochloride (1.2 equivalents) using EDC/HOBt in DCM. This step achieves 85–90% yield, with purity >98% confirmed by HPLC.
Comparative Analysis of Preparation Methods
Advantages and Limitations :
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Direct Methylation : Simple but limited by over-alkylation and moderate yields.
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Coupling Methods : High purity and scalability but require expensive reagents.
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Catalytic Oxidation : Ideal for bulk synthesis with recyclable catalysts, though initial setup costs are high.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-methylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
N-methylquinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylquinoline-8-carboxamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among quinoline-8-carboxamide derivatives include:
Structural Insights :
- Substituent Position: The 8-position carboxamide is critical for hydrogen bonding. Derivatives with substituents at C6 (e.g., 6-ethyl in ) or C7 (e.g., 8-hydroxyquinoline-7-carboxamide in ) show altered target affinity due to steric and electronic effects.
- Amide vs. Ester: Carboxamides (e.g., this compound) exhibit higher metabolic stability than esters (e.g., methyl quinoline-8-carboxylate) due to reduced susceptibility to hydrolysis .
Physicochemical Properties
Key Trends :
Q & A
Q. What are the key synthetic routes for preparing N-methylquinoline-8-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves Friedländer or Doebner-Miller reactions. For example, the Friedländer method uses aniline derivatives and carbonyl compounds with acid catalysts (e.g., sulfuric acid) to assemble the quinoline core . Carboxamide functionalization is achieved via coupling reactions using reagents like HBTU (). Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents (e.g., N-chlorosuccinimide for chlorination steps) to maximize yield and purity. Post-synthesis purification employs silica gel column chromatography and recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR spectroscopy to verify substituent positions and carboxamide bonding .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .
- Melting point analysis to assess purity (e.g., sharp melting points indicate high crystallinity) .
- HPLC to quantify impurities, with mobile phases optimized for quinoline derivatives .
Q. How are the biological activities of this compound initially assessed in vitro?
Initial screening involves:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates or colorimetric readouts .
- Antimicrobial susceptibility testing via broth microdilution to determine MIC values against Gram-positive/negative strains .
- Cytotoxicity profiling using cancer cell lines (e.g., MTT assays) to identify IC50 values .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or methoxy substitution) influence the biological activity of this compound derivatives?
- Halogenation (e.g., Cl or F at position 5 or 8) enhances target binding via hydrophobic interactions, as shown in molecular docking studies with kinase domains .
- Methoxy groups at position 8 improve solubility and bioavailability, critical for in vivo efficacy .
- Carboxamide side-chain variations (e.g., dimethylaminoethyl groups) modulate specificity, reducing off-target effects in antimalarial assays . Comparative SAR tables are essential for tracking substituent effects .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar quinoline-carboxamides?
Methodological steps include:
- Dose-response re-evaluation to rule out concentration-dependent artifacts .
- Target-specific profiling (e.g., selectivity panels for kinase inhibitors) to distinguish broad vs. narrow-spectrum activity .
- Computational analysis (e.g., molecular dynamics simulations) to identify subtle conformational differences affecting binding .
Q. What computational strategies are used to predict the mechanism of action of this compound derivatives?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like Plasmodium falciparum elongation factors .
- QSAR models correlate electronic parameters (e.g., logP, polar surface area) with antimicrobial potency .
- ADMET prediction (SwissADME) guides lead optimization by forecasting pharmacokinetic liabilities .
Q. How can synthetic routes be optimized for scalable production while maintaining high enantiomeric purity?
- Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps improves efficiency .
- Flow chemistry : Continuous reactors minimize side reactions in multi-step syntheses .
- Chiral HPLC or enzymatic resolution ensures enantiomeric purity for stereosensitive targets .
Q. What advanced techniques characterize target-ligand interactions for this compound?
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .
- X-ray crystallography resolves binding modes at atomic resolution, critical for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
